

An In-depth Guide to the Discovery and First Synthesis

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Compound of Interest

Compound Name: *Iodocyclopentane*
Cat. No.: *B073287*

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to **iodocyclopentane**. It includes detailed experimental procedures and a historical perspective on the emergence of this important cycloalkyl iodide.

Introduction

Iodocyclopentane (C_5H_9I) is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules, including pharmaceuticals. The presence of the iodine bond, allows for its participation in a range of transformations such as nucleophilic substitutions and cross-coupling reactions. This document details the earliest and most efficient routes.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **iodocyclopentane** is provided below for reference.

Property	Value
Molecular Formula	C_5H_9I
Molecular Weight	196.03 g/mol
Boiling Point	77 °C at 45 mmHg
Density	1.695 g/mL at 25 °C
Refractive Index (n^{20}_D)	1.549

Early Synthesis: The Demjanov Rearrangement

While the exact first synthesis of **iodocyclopentane** is not definitively documented in readily available literature, one of the earliest methods for the formation of cyclopentane derivatives is the Demjanov rearrangement. This reaction, first reported by Nikolai Demjanov in the early 20th century, involves the diazotization of a primary amine, which would involve the treatment of aminomethylcyclobutane with nitrous acid to form a cyclopentyl cation, which could then be trapped by an iodide ion.

Figure 1. Conceptual workflow of **iodocyclopentane** synthesis via the Demjanov

A Highly Efficient, Modern Synthesis

A significant advancement in the preparation of **iodocyclopentane** was reported by Schreiner, Lauenstein, Butova, and Fokin in 1999. This method provides a highly efficient synthesis of **iodocyclopentane**.

Experimental Protocol: Iodination of Cyclopentanol[1]

This protocol is based on the procedure described by Schreiner et al. and is notable for its high efficiency.

Materials:

- Cyclopentanol

- Iodoform (CHI_3)
- Sodium hydroxide (NaOH), solid
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of cyclopentanol (1.0 equivalent) in dichloromethane, add iodoform (1.2 equivalents).
- Add powdered sodium hydroxide (3.0 equivalents) to the mixture.
- Stir the resulting suspension vigorously at room temperature (25 °C) for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by distillation to afford **iodocyclopentane**.

Quantitative Data:

Parameter	Value
Yield	92%
Reaction Temperature	25 °C
Reaction Time	16 hours

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Quench -> Extraction;  
Extraction -> Purification;  
Purification -> Product;  
}
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Figure 2. Experimental workflow for the synthesis of **iodocyclopentane** from c

Alternative Synthetic Routes

While the Schreiner method is highly effective, other approaches to **iodocyclopentane** have been utilized.

Finkelstein Reaction

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides. This S_N2 reaction involves the treatment of an alkyl chloride or bromide typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.

To synthesize **iodocyclopentane** via this route, cyclopentyl bromide or cyclopentyl chloride would be used as the starting material.

Figure 3. The Finkelstein reaction for the synthesis of **iodocyclopent**

Conclusion

The synthesis of **iodocyclopentane** has evolved from classical rearrangement reactions to highly efficient, modern protocols. The method developed making it a preferred route for the laboratory-scale preparation of this versatile synthetic intermediate. Understanding these key synthetic pathways is organic synthesis.

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